molecular formula C15H8BrN3OS2 B2605796 N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 681166-69-8

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2605796
CAS No.: 681166-69-8
M. Wt: 390.27
InChI Key: QAODIQNVEGGZFB-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves the reaction of 6-bromo-1,3-benzothiazole with appropriate reagents to introduce the carboxamide group. One common method involves the use of N-arylthiobenzamides as starting materials, which undergo intramolecular cyclization in the presence of a catalyst such as iron triflimide and N-bromosuccinimide (NBS) to form the desired benzothiazole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds share a similar benzothiazole core structure but differ in the substituents attached to the aromatic ring.

    Benzothiazole derivatives: Various derivatives of benzothiazole, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole, exhibit different chemical and biological properties.

Uniqueness

Its specific structure allows for targeted interactions in biological systems and the development of specialized materials .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3OS2/c16-9-2-4-11-13(6-9)22-15(18-11)19-14(20)8-1-3-10-12(5-8)21-7-17-10/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAODIQNVEGGZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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